![molecular formula C₃₀H₄₁N₇O₆ B1140926 Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate CAS No. 120225-76-5](/img/structure/B1140926.png)
Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate
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Overview
Description
Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a phenyl ring, and a purine derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate involves multiple steps. The synthetic route typically starts with the preparation of the purine derivative, followed by the introduction of the ethylcarbamoyl group and the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring. The final steps involve the coupling of the purine derivative with the phenyl ring and the addition of the tert-butyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate exhibit anticancer properties. The incorporation of purine derivatives has been shown to enhance the efficacy of treatments against various cancer cell lines. Studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation .
2. Antiviral Properties:
The structure of this compound suggests potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication in vitro. The presence of the purine moiety is critical for targeting viral enzymes essential for replication. Research into related compounds has demonstrated effectiveness against viruses such as HIV and Hepatitis C .
3. Enzyme Inhibition:
Compounds with similar structural features have been studied as enzyme inhibitors in biochemical pathways. Inhibitors targeting specific enzymes can regulate metabolic processes and are crucial in drug development for diseases like diabetes and obesity. The unique structural elements of this compound may allow for selective inhibition of target enzymes .
Drug Delivery Systems
1. Nanoparticle Formulations:
The compound's lipophilic nature makes it a suitable candidate for incorporation into nanoparticle drug delivery systems. Nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. Formulations utilizing this compound could improve targeted delivery to specific tissues or tumors while minimizing systemic toxicity .
2. Oral Drug Delivery:
Research has indicated that compounds like this compound can be effective in oral drug delivery systems due to their stability in gastrointestinal conditions. This characteristic is vital for developing oral formulations that require prolonged release profiles and enhanced absorption rates .
Biochemical Research Applications
1. Molecular Probes:
The unique structural characteristics of this compound enable its use as a molecular probe in biochemical research. By labeling the compound with fluorescent tags or other detectable markers, researchers can study cellular processes and interactions at a molecular level .
2. Structure-Activity Relationship Studies:
The compound serves as an excellent candidate for structure-activity relationship (SAR) studies in drug design. Modifications to its structure can provide insights into the relationship between chemical structure and biological activity, guiding the development of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate can be compared with other similar compounds, such as:
tert-butyl 4-((2-(diethylamino)ethyl)amino)-3,3-dimethylpiperidine-1-carboxylate: This compound features a tert-butyl group and a piperidine ring, but lacks the purine derivative and the complex tetrahydrofuro[3,4-d][1,3]dioxol ring.
tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate: This compound contains a tert-butyl group and an azetidine ring, but does not have the phenyl ring or the purine derivative.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various scientific applications.
Biological Activity
Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that may influence its biological interactions. This article explores the biological activity of this compound based on diverse research findings and case studies.
Structural Characteristics
The compound features multiple functional groups:
- Amines : Potentially involved in receptor interactions.
- Esters : May influence solubility and bioavailability.
- Purine Derivatives : Suggestive of nucleotide analog activity.
Preliminary studies indicate that compounds similar to this compound can interact with various biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the purine moiety suggests potential activity as a nucleotide analog or enzyme inhibitor .
Interaction with Biological Macromolecules
Research has focused on the interaction of this compound with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. These studies are crucial for understanding the mechanism of action and potential therapeutic applications.
Case Studies
- Enzyme Inhibition :
- A study demonstrated that similar compounds could inhibit specific enzymes in metabolic pathways, suggesting that this compound may exhibit comparable effects .
- Cellular Signaling Modulation :
Comparative Analysis of Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) | Contains t-butyl and amide groups | Focused on organometallic applications |
Tert-butyl ((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate | Furan derivative with amino group | Emphasizes furan ring structure |
(4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane | Dioxane structure with amino functionality | Different cyclic structure compared to target compound |
Properties
IUPAC Name |
tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABKEQHHQHYFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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